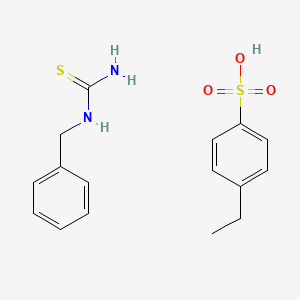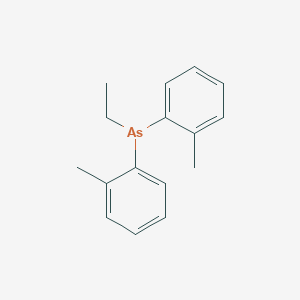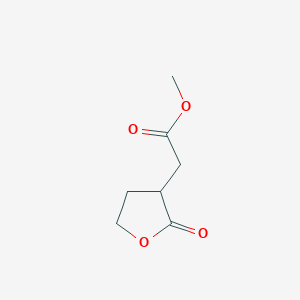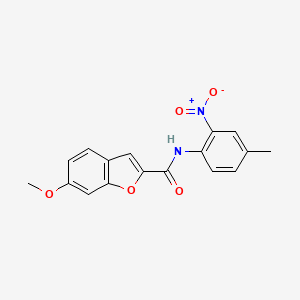
4-(Chlorocarbonyl)phenyl heptyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl heptyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a heptyl carbonate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl heptyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with heptyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)phenyl heptyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Chlorocarbonyl)phenol and heptyl alcohol.
Esterification: The phenyl group can participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl heptyl carbonates.
Hydrolysis: Formation of 4-(Chlorocarbonyl)phenol and heptyl alcohol.
Esterification: Formation of esters with various carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)phenyl heptyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and coatings.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)phenyl heptyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chlorocarbonyl)phenyl acetate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
- 4-(Chlorocarbonyl)phenyl hexyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl heptyl carbonate is unique due to its specific heptyl carbonate chain, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs
Eigenschaften
CAS-Nummer |
57403-56-2 |
|---|---|
Molekularformel |
C15H19ClO4 |
Molekulargewicht |
298.76 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl) heptyl carbonate |
InChI |
InChI=1S/C15H19ClO4/c1-2-3-4-5-6-11-19-15(18)20-13-9-7-12(8-10-13)14(16)17/h7-10H,2-6,11H2,1H3 |
InChI-Schlüssel |
RLHGMICKLPTWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


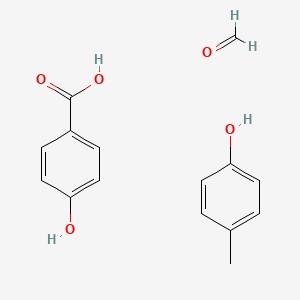
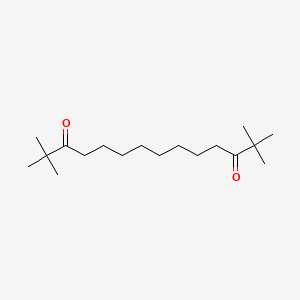

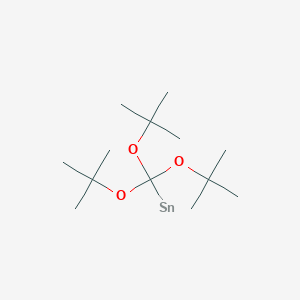
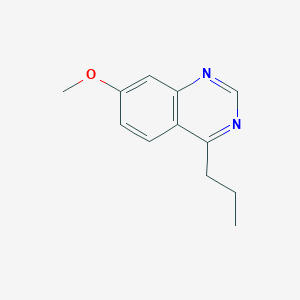
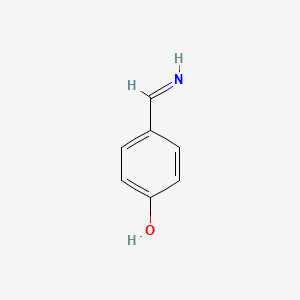
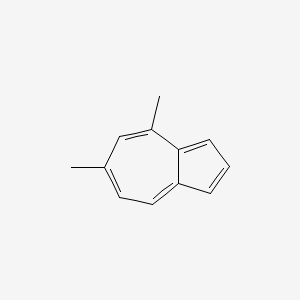
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
